2-氯-N-(5-戊基-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

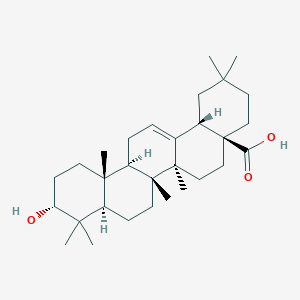

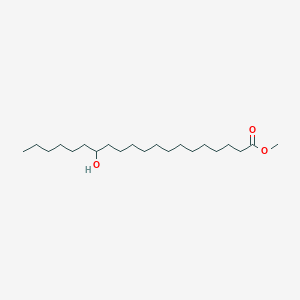

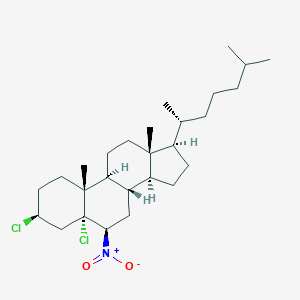

The compound 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that is derived from thiadiazole. Thiadiazoles are a class of compounds known for their diverse range of biological activities, including antimicrobial properties. The specific structure of this compound includes a thiadiazole ring substituted with a pentyl chain and a chloroacetamide group, which may contribute to its potential as a bioactive molecule.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate leads to the formation of 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which can then be used to synthesize various heterocyclic derivatives with different rings such as coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene . This suggests that a similar approach could be used to synthesize the compound , with modifications to the length of the alkyl chain and the functional groups involved.

Molecular Structure Analysis

The molecular structure of a related compound, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized by crystallography. In this structure, the chlorophenyl ring is oriented at a slight angle to the thiazole ring, and molecules are linked via intermolecular interactions to form chains in the crystal . This information provides insight into how chloroacetamide-substituted thiadiazoles might interact in the solid state, which could be relevant for understanding the physical properties and reactivity of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide.

Chemical Reactions Analysis

While specific reactions of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide are not detailed in the provided papers, the literature on similar compounds can offer some predictions. The presence of the chloroacetamide group could make the compound a candidate for further functionalization through nucleophilic substitution reactions. Additionally, the heterocyclic thiadiazole core could engage in various chemical transformations, potentially leading to the formation of new rings or the introduction of additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide can be inferred from related compounds. For example, the synthesis of nonionic surface active agents from similar molecules suggests that these compounds may exhibit surface activity, which could be relevant for applications in detergents or emulsifiers . The antimicrobial activity of related compounds also indicates that 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide might possess similar bioactive properties, which could be explored for potential use in antibacterial applications .

科学研究应用

结构分析和分子间相互作用

与2-氯-N-(5-戊基-1,3,4-噻二唑-2-基)乙酰胺相关的化合物,如具有二氟甲基基团和卤苯基团的化合物,已经进行了结构表征,揭示了“V”形分子构型和各种分子间相互作用。这些相互作用,包括氢键和π相互作用,有助于在这些化合物的晶体结构中形成3D阵列。这些详细的结构分析对于理解这些分子在材料科学和分子工程中的化学性质和潜在应用至关重要(Boechat et al., 2011)。

合成技术和衍生化合物

研究重点是利用各种催化方法合成1,3,4-噻二唑化合物的新颖衍生物。例如,通过异氰酸酯缩合反应高效合成了N-(5-芳基-1,3,4-噻二唑-2-基)-2-(3-氧代-1,2-苯并噻唑-2(3H)-基)乙酰胺衍生物。这些方法促进了多样化的噻二唑衍生物的创造,这些衍生物由于其结构多样性和生物活性特性,在制药和农药领域具有潜在应用(Yu et al., 2014)。

生物活性和治疗潜力

噻二唑衍生物,包括与2-氯-N-(5-戊基-1,3,4-噻二唑-2-基)乙酰胺结构相关的化合物,已被探索其抗肿瘤和抗氧化性能。合成各种N-取代-2-氨基-1,3,4-噻二唑导致了在初步筛选中展现出有希望的活性的化合物。这些研究强调了噻二唑衍生物在开发新的抗癌和抗氧化剂的潜在药物中的治疗潜力(Hamama et al., 2013)。

安全和危害

The safety information for this compound includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

属性

IUPAC Name |

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3OS/c1-2-3-4-5-8-12-13-9(15-8)11-7(14)6-10/h2-6H2,1H3,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVDUFOQEMNCNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

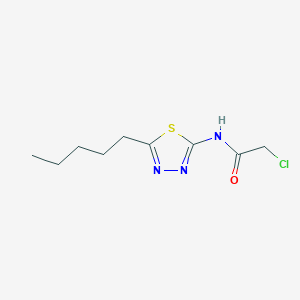

CCCCCC1=NN=C(S1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367974 |

Source

|

| Record name | 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |

CAS RN |

15777-49-8 |

Source

|

| Record name | 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。